Cas no 38966-21-1 (Aphidicolin)

Aphidicolin is a DNA polymerase α And δ Inhibitors prevent cell mitosis by interfering with the activity of DNA polymerase Conclusion: aphidicolin is an antibiotic derived from Cephalosporium aphidicola, which can inhibit cellular DNA synthesis and herpes simplex virus growth Conclusion: aphidicolin has anti orthopoxvirus activity and can enhance the induction of apoptosis by arabinoside
Aphidicolin structure
Aphidicolin structure
Aphidicolin
38966-21-1
C20H34O4
338.4816
MFCD00083214
309878
24890452

Aphidicolin Properties

Names and Identifiers

    • (+)-Aphidicolin
    • (+)-Aphidicolin (NSC234714, BRN4689958, ICI69653 )
    • ALLOPHYCOCYANIN
    • Aphidicolin
    • 9-dimethanol,tetradecahydro-3,9-11a-methano-11ah-cyclohepta(a)naphthalene-4
    • APC
    • Apchidicolin
    • Aphidicholin
    • Aphidicolin from Nigrospora sphaerica
    • aphidocolin
    • ICI 69653
    • NSC 234714
    • NSC234714
    • MLS000069677
    • 192TJ6PP19
    • SMR000058538
    • 8,11
    • Opera_ID_1321
    • HMS3402H20
    • (+/-)-Aphidicolin
    • KBio2_002726
    • 6,13-di(hydroxymethyl)-2,6-dimethyl-(1S,2S,5R,6R,7R,10S,12R,13R)-tetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol(Aphidicolin)
    • KBio3_000316
    • CBiol_001873
    • 6,13-di(hydroxymethyl)-2,6-dimethyl-(1S,2S,5R,6R,7R,10S,12R,13R)-tetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol (Aphidicolin)
    • (1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
    • (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-Tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-8,11a-methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol
    • 2ZE
    • 9,15-CYCLO-C,18-DINOR-14,15-SECOANDROSTANE-4,17-DIMETHANOL, 3,17-DIHYDROXY-4-METHYL-, (3.ALPHA.,4.ALPHA.,5.ALPHA.,17.ALPHA.)-
    • BSPBio_001438
    • SCHEMBL183956
    • (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthale
    • AKOS027470273
    • Aphidicolin - CAS 38966-21-1
    • SMP1_000025
    • Bio1_000648
    • ACon0_000080
    • HMS1361H20
    • HY-N6733
    • CCG-208640
    • 6B3F8QW8TU
    • Bio1_001137
    • 69926-98-3
    • Rel-(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
    • UNII-6B3F8QW8TU
    • MFCD00083214
    • Aphidicolin from Nigrospora sphaerica, >=98% (HPLC), powder
    • HB3690
    • CCRIS 1783
    • Bio2_000158
    • HMS1791H20
    • 9,15-Cyclo-C,18-dinor-14,15-secoandrostane-4,17-dimethanol, 3,17-dihydroxy-4-methyl-, (3alpha,4alpha,5alpha,17alpha)-
    • KBio2_005294
    • 8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3S,4R,4aR,6aS,8R,9R,11aS,11bS)-
    • AT25347
    • 8,11a-Methano-11ah-cyclohepta(a)naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-rel-
    • ACon1_000511
    • 4B15B386-8738-48FE-80DB-5BA3406098DD
    • Bio2_000638
    • Aphidicolin, analytical standard
    • 8,11a-Methano-11aH-cyclohepta(a)naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R-(3-alpha,4-alpha,4a-alpha,6a-beta,8-beta,9-beta,11a-beta,11b-beta))-
    • APHIDICOLIN [MI]
    • NCGC00023142-05
    • Aphidicolin, (+/-)-
    • 6,13-di(hydroxymethyl)-2,6-dimethyl-(1S,2S,5R,6R,7R)-tetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
    • KBioGR_000158
    • NSC-234714
    • 38966-21-1
    • DTXSID5036711
    • 8,11A-METHANO-11AH-CYCLOHEPTA(A)NAPHTHALENE-4,9-DIMETHANOL, TETRADECAHYDRO-3,9-DIHYDROXY-4,11B-DIMETHYL-, (3R,4R,4AR,6AS,8R,9R,11AS,11BS)-
    • Q27453425
    • bis(hydroxymethyl)-dimethyl-[?]diol
    • NCGC00023142-04
    • CHEBI:2766
    • UNII-192TJ6PP19
    • CS-0033151
    • NCGC00023142-06
    • BA162709
    • KBio2_000158
    • (1S,2S,5R,6R,7R,10S,12R,13R)-6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.0[1,10].0[2,7]]hexadecane-5,13-diol
    • Bio1_000159
    • BDBM50090910
    • (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
    • HMS1989H20
    • ICI-69653
    • (3alpha,4alpha,5alpha,17alpha)-3,17-dihydroxy-4-methyl-9,15-cyclo-C,18-dinor-14,15-secoandrostane-4,17-dimethanol
    • KBioSS_000158
    • CHEMBL29711
    • BCBcMAP01_000163
    • ne-3,9-diol
    • IDI1_033908
    • 3alpha,16,17,18-tetrahydroxyaphidicolone
    • C20H34O4
    • aphidicolin
    • BRN 4689958
    • KBio3_000315
    • cid_457964
    • A-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-
    • MEGxm0_000277
    • NCGC00023142-03
    • DTXSID80860563
    • FT-0622444
    • 6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
    • 8,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R-(3.alpha., 4.alpha.,4a.alpha.,6a.beta.,8.beta.,9.beta.,11a.beta.,11b.beta.))-
    • AS-75222
    • AKOS030242058
    • (3-alpha,4-alpha,5-alpha,17-alpha)-3,17-Dihydroxy-4-methyl-9,15-cyclo-C,18-dinor-14,15-secoandrostane-4,17-dimethanol
    • NS00011827
    • 6,13-BIS(HYDROXYMETHYL)-2,6-DIMETHYLTETRACYCLO[10.3.1.0(1),(1)?.0(2),?]HEXADECANE-5,13-DIOL
    • CHEMBL2006768
    • 4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
    • MLSMR
    • Aphidicolane-3alpha,16,17,18-tetraol
    • BRD-K85140930-001-12-7
    • (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthale ne-3,9-diol
    • DA-59422
    • NOFOAYPPHIUXJR-APNQCZIXSA-N
    • +Expand
    • MFCD00083214
    • NOFOAYPPHIUXJR-APNQCZIXSA-N
    • 1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1
    • O([H])[C@]1(C([H])([H])O[H])C([H])([H])C([H])([H])[C@]23C([H])([H])[C@@]1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])[C@@]1([H])[C@](C([H])([H])[H])(C([H])([H])O[H])[C@@]([H])(C([H])([H])C([H])([H])[C@]31C([H])([H])[H])O[H]

Computed Properties

  • 338.24600
  • 4
  • 4
  • 2
  • 338.24571
  • 24
  • 524
  • 0
  • 8
  • 0
  • 0
  • 0
  • 1
  • 2.5
  • 0
  • 80.9

Experimental Properties

  • 2.08580
  • 80.92000
  • 13,734
  • 1.4434 (estimate)
  • Soluble in DMSO or methanol. Insoluble in water. Store solutions at -20°
  • 394.61°C (rough estimate)
  • 227-233 ºC (ethyl acetate )
  • 87℃
  • Insuluble (4.7E-3 g/L) (25 ºC),
  • White crystals.
  • Not determined.
  • Sensitive to light
  • D27 +12° (c = 1 in methanol)
  • 1.22±0.1 g/cm3 (20 ºC 760 Torr),

Aphidicolin Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0077JQ-5mg
8,11|á-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-
38966-21-1 98%
5mg
$490.00 2024-09-20
A2B Chem LLC
AD35574-1mg
8,11|á-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-
38966-21-1 ≥98%
1mg
$78.00 2024-09-20
Aaron
AR0077S2-1mg
8,11|á-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-
38966-21-1 98%
1mg
$180.00
abcr
AB355530-1 mg
Aphidicolin; .
38966-21-1
1 mg
€147.30 2023-07-19
Ambeed
A810672-1mg
(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-Bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
38966-21-1 98%
1mg
$113.0 2024-07-19
Apollo Scientific
BIA4316-1mg
Aphidicolin from Nigrospora sphaerica
38966-21-1
1mg
£125.00 2023-09-01
AstaTech
AT25347-1mg
(+)-APHIDICOLIN
38966-21-1 95%
1mg
$108
BioAustralis
BIA-A1217-1 mg
Aphidicolin
38966-21-1 >95%byHPLC
1mg
$146.00 2023-08-11
ChemScence
CS-0033151-1mg
Aphidicolin
38966-21-1 ≥99.0%
1mg
$220.0 2022-04-27
eNovation Chemicals LLC
D964165-0.001g
8,11-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-
38966-21-1 98%
0.001g
$290 2022-04-14

Aphidicolin Suppliers

Shanghai HuicH Biotech Co., Ltd
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(CAS:38966-21-1)
WEN JUN
18018625233
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:38966-21-1)
A LA DING
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Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:38966-21-1)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:38966-21-1)
TANG SI LEI
15026964105
2881489226@qq.com

Aphidicolin Related Literature

  • 1. Studies in terpenoid biosynthesis. Part 39. The stereochemistry of the relationship between substrate and oxidant in the hydroxylation of aphidicolin at C-18 by Cephalosporium aphidicola
    James R. Hanson,Peter B. Hitchcock,Andrew G. Jarvis,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1992 2079
  • 2. Oxidation of aphidicolin and its conversion into 19-noraphidicolan-16β-ol
    John F. Gordon,James R. Hanson,Andrew G. Jarvis,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1992 3019
  • 3. The structure and absolute configuration of the antibiotic aphidicolin: a tetracyclic diterpenoid containing a new ring system
    William Dalziel,Barrie Hesp,Karen M. Stevenson,John A. J. Jarvis J. Chem. Soc. Perkin Trans. 1 1973 2841
  • 4. Aphidicolin synthetic studies: a stereocontrolled end game
    Carmelo J. Rizzo,Amos B. Smith J. Chem. Soc. Perkin Trans. 1 1991 969
  • 5. Studies in terpenoid biosynthesis. Part 32. The incorporation of aphidicolan-16-ene and aphidicolon-16β-ol into the diterpenoid aphidicolin by the fungus Cephalosporium aphidicola
    Mark J. Ackland,James R. Hanson,Boon Leng Yeoh,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1985 2705
  • 6. Studies in terpenoid biosynthesis. Part 38. The role of an 16β,17-epoxyaphidicolane in the minor biosynthetic pathway leading to aphidicolin
    Mark J. Ackland,John F. Gordon,James R. Hanson,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1988 2009
  • 7. Studies in terpenoid biosynthesis. Part 30. The acetate and mevalonate labelling patterns of the diterpenoid, aphidicolin
    Mark J. Ackland,James R. Hanson,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1984 2751
  • 8. X-Ray crystallographic determination of the structure of the antibiotic aphidicolin: a tetracyclic diterpenoid containing a new ring system
    K. M. Brundret,W. Dalziel,B. Hesp,J. A. J. Jarvis,S. Neidle J. Chem. Soc. Chem. Commun. 1972 1027
  • 9. Active site mapping in a methyl group hydroxylation in aphidicolin biosynthesis
    John F. Gordon,James R. Hanson,Arnold H. Ratcliffe J. Chem. Soc. Chem. Commun. 1988 6
  • 10. Studies in terpenoid biosynthesis. Part 35. Biosynthetic sequences leading to the diterpenoid aphidicolin in Cephalosporium aphidicola
    Mark J. Ackland,John F. Gordon,James R. Hanson,Boon Leng Yeoh,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1988 1477

Related Categories

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Amadis Chemical Company Limited
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